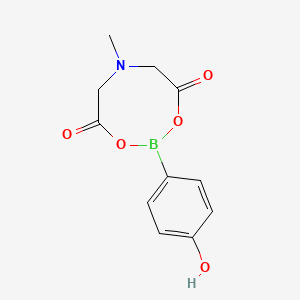![molecular formula C7H4BrN3O B1375552 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one CAS No. 909186-02-3](/img/structure/B1375552.png)
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one
Vue d'ensemble
Description
“3-Bromopyrido[2,3-D]pyridazin-8(7H)-one” is a chemical compound with the molecular formula C7H4BrN3 . It is a derivative of pyridazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This method provides functionalized pyridazines with high regiocontrol .Molecular Structure Analysis
The molecular structure of “3-Bromopyrido[2,3-D]pyridazin-8(7H)-one” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromine atom is attached to the third carbon atom in the ring .Physical And Chemical Properties Analysis
The average mass of “3-Bromopyrido[2,3-D]pyridazin-8(7H)-one” is 210.031 Da, and its monoisotopic mass is 208.958847 Da .Applications De Recherche Scientifique
Application 1: Synthesis of Pyridazines
- Methods : A Lewis acid-mediated inverse electron demand Diels-Alder reaction is employed to synthesize functionalized pyridazines, including 3-bromo-pyridazines .
- Results : The method achieves high regiocontrol and yields functionalized pyridazines suitable for further chemical transformations .
Application 2: Synthesis of Pyridazinium Salts
- Methods : The synthesis involves a single-step reaction from phenylazosulfonates, forming short-lived phenyldiazenes that undergo cycloaddition to furans .
- Results : The process results in the formation of pyridazinium salts after the elimination of water .
Application 3: C-C Bond Cleavage
- Methods : An unexpected metal-free C-C bond cleavage approach is used to synthesize 3,6-diarylpyridazines and 6-arylpyridazin-3-ones .
- Results : The method provides an efficient route to synthesize these compounds from simple and commercially available starting materials .
Application 4: Aerobic Cyclizations
- Methods : The choice of solvent, such as MeCN or AcOH, influences the yield of 1,6-dihydropyridazines or pyridazines .
- Results : Good yields of pyridazines are obtained with AcOH as the solvent .
Application 5: Synthesis of Dihydropyridazines
- Methods : A copper-promoted cyclization of β,γ-unsaturated hydrazones is used under mild conditions .
- Results : The reaction yields biologically important pyridazines with high regioselectivity .
Application 6: Aza-Diels-Alder Reaction
- Methods : The reaction between 1,2,3-triazines and 1-propynylamines is carried out under neutral conditions .
- Results : The synthesis yields 6-aryl-pyridazin-3-amines with high regioselectivity and good functional group compatibility .
Application 7: Annulation of Ketene N,S-Acetals
- Methods : A TBAI/K2S2O8-promoted [4+2] annulation of ketene N,S-acetals and N-tosylhydrazones is employed .
- Results : The method yields a variety of trisubstituted pyridazines with good functional group tolerance .
Application 8: Synthesis of Pyridazinium Salts
- Methods : The synthesis is achieved from phenylazosulfonates via cycloaddition to furans, followed by water elimination .
- Results : This single-step reaction produces pyridazinium salts efficiently .
Application 9: Crystal Structure Analysis
- Methods : Spectroscopy techniques like FT-IR, NMR, and MS are used alongside X-ray diffraction and DFT calculations .
- Results : The analysis confirms the molecular structure and provides insights into the compound’s conformation .
Application 10: Synthesis of Pyridazin-3-ones
- Methods : An unexpected metal-free C-C bond cleavage approach is used for the synthesis .
- Results : The method offers an efficient route to synthesize these compounds from commercially available materials .
Application 11: Aerobic Cyclizations
- Methods : Cu(II)-catalyzed aerobic cyclizations are performed, with the solvent choice affecting the yield .
- Results : Good yields of pyridazines are obtained, especially using AcOH as the solvent .
Application 12: Synthesis of Dihydropyridazines
Propriétés
IUPAC Name |
3-bromo-7H-pyrido[2,3-d]pyridazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-11-7(12)6(4)9-3-5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJTZYVLCLRQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738385 | |
| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one | |
CAS RN |
909186-02-3 | |
| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


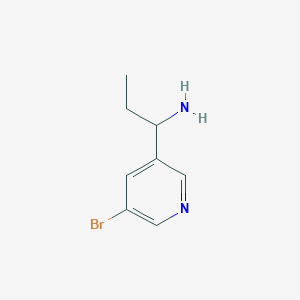
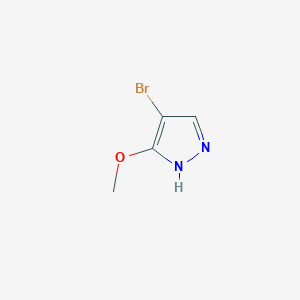
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)
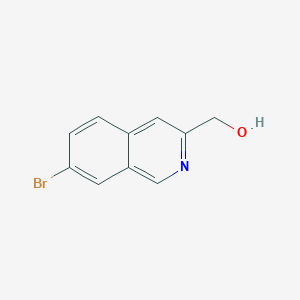
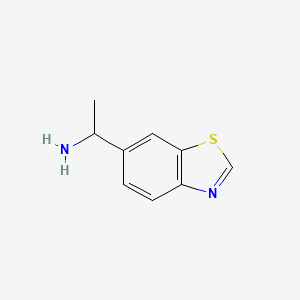
![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)
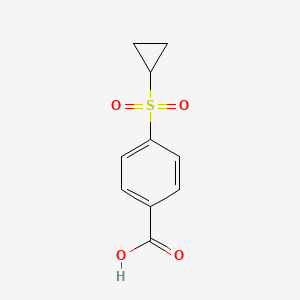
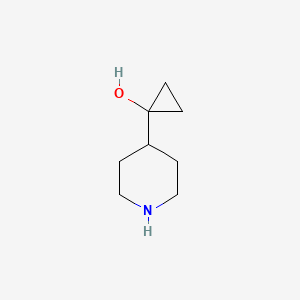
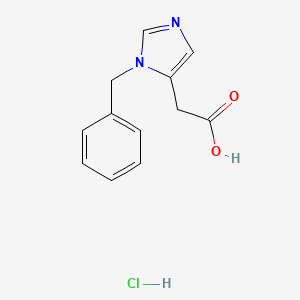
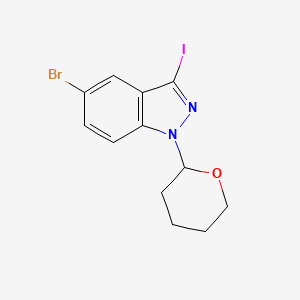
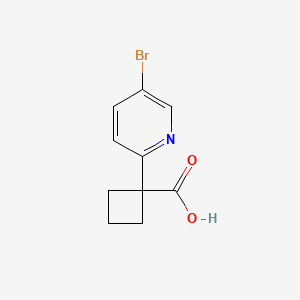
![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)
